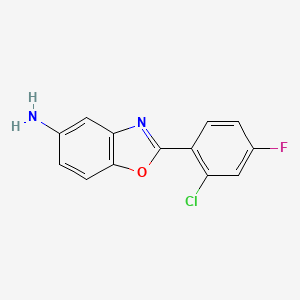

2-(2-氯-4-氟苯基)-1,3-苯并恶唑-5-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

抗肿瘤特性和作用机制

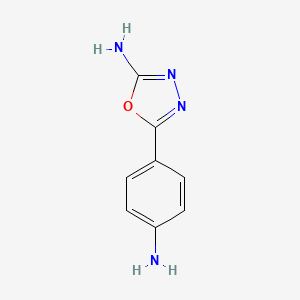

2-(2-氯-4-氟苯基)-1,3-苯并恶唑-5-胺属于一类以抗肿瘤特性著称的化合物。具体来说,2-(4-氨基苯基)苯并噻唑等相关结构在体外和体内均表现出选择性和有效的抗肿瘤活性。这些化合物的机制涉及细胞色素 P450 1A1 的诱导和生物转化,从而产生能够对包括乳腺癌和卵巢癌在内的各种癌细胞系具有细胞毒活性的活性代谢物。氟取代和氨基酸偶联策略分别被用来克服代谢失活和改善溶解度,从而增强这些化合物的治疗潜力(Bradshaw 等人,2002)。

合成和抗菌活性

苯并噻唑和苯并恶唑的衍生物,包括与 2-(2-氯-4-氟苯基)-1,3-苯并恶唑-5-胺 结构相似的化合物,已被合成并评估其抗菌特性。其中一些化合物表现出显着的抗菌和抗真菌活性,这归因于氯和氟取代基的存在增强了它们的生物活性(Karthikeyan 等人,2006)。

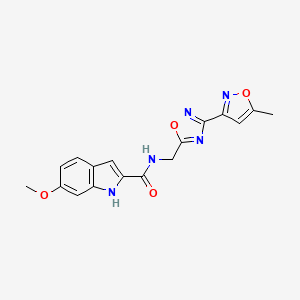

类神经阻断剂活性

对苯并恶唑衍生物的研究也显示了在中枢神经系统药物开发中的潜力。具有特定氟取代基的化合物已表现出类神经阻断剂活性,表明它们可用于治疗与多巴胺失调相关的疾病(Hino 等人,1988)。这些发现突出了苯并恶唑衍生物在药物化学中的多功能性,为开发新的治疗剂提供了途径。

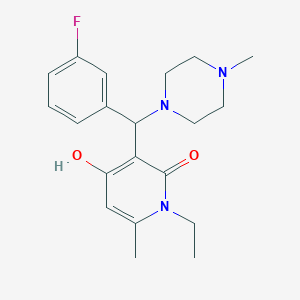

缓蚀

在材料科学领域,与苯并恶唑骨架相关的三唑衍生物已被研究用作酸性环境中金属的缓蚀剂。这些化合物在保护低碳钢免受腐蚀方面显示出有希望的结果,这证明了苯并恶唑衍生物在生物医学研究之外的多方面应用(Chaitra 等人,2015)。

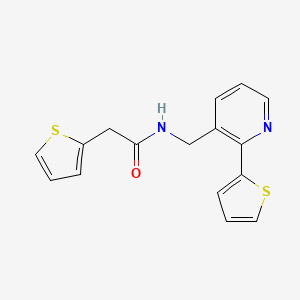

聚合物化学应用

苯并恶唑衍生物也在聚合物化学中找到了应用,用作固化剂和热固性树脂中的组分。它们的加入改善了材料的热稳定性和加工性能,展示了该化合物在先进材料开发中的用途(Sun 等人,2015)。

作用机制

Target of Action

The primary target of 2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine, also known as TAK-242 or Resatorvid, is the Toll-like receptor 4 (TLR4) . TLR4 is a protein that plays a vital role in the immune system by recognizing and responding to pathogen molecules .

Mode of Action

TAK-242 works by suppressing the production of inflammatory mediators such as cytokines . It achieves this by inhibiting the signal transduction through TLR4 , which is one of the receptors recognizing bacterial components .

Biochemical Pathways

The compound selectively inhibits TLR4 intracellular signaling . This suppression of TLR4 signaling leads to a decrease in the production of multiple cytokines, which are key players in the inflammatory response .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would play a significant role in its bioavailability and therapeutic efficacy .

Result of Action

The result of TAK-242’s action is a reduction in the production of inflammatory mediators . This can help to alleviate symptoms in conditions where inflammation plays a key role, such as in severe sepsis .

属性

IUPAC Name |

2-(2-chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFN2O/c14-10-5-7(15)1-3-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQKPWIUOACSHEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)N=C(O2)C3=C(C=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Chloro-4-fluorophenyl)-1,3-benzoxazol-5-amine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)

![1-(4-Fluorophenyl)-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2923581.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzo[d]thiazole-2-carboxamide hydrochloride](/img/structure/B2923586.png)

![2-(2-Morpholinoethyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2923590.png)

![1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride](/img/no-structure.png)

![Methyl 2-(3-phenoxypropanamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2923597.png)

![1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2923599.png)